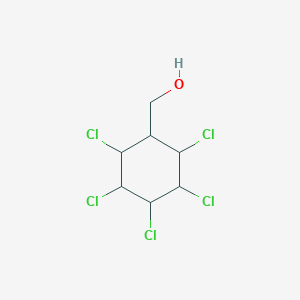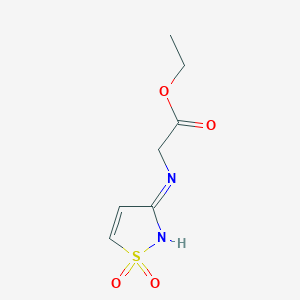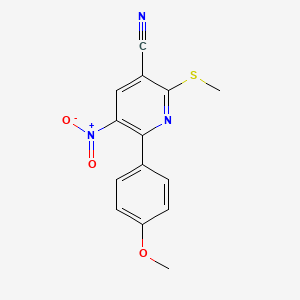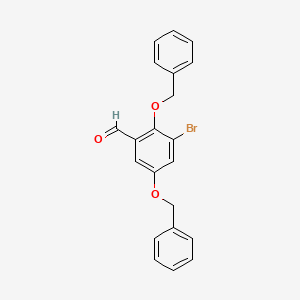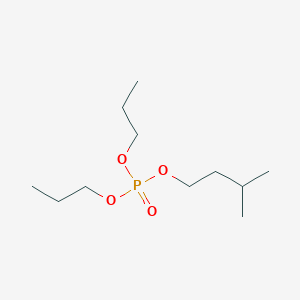
3-Methylbutyl dipropyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbutyl dipropyl phosphate is an organic compound belonging to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a 3-methylbutyl group and two propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl dipropyl phosphate typically involves the reaction of 3-methylbutanol with dipropyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom, displacing the chloride ion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields compared to batch processes.
化学反应分析
Types of Reactions
3-Methylbutyl dipropyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylbutanol and dipropyl phosphate.
Oxidation: It can be oxidized to form corresponding phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the phosphate group under mild conditions.
Major Products Formed
Hydrolysis: 3-Methylbutanol and dipropyl phosphate.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学研究应用
3-Methylbutyl dipropyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical assays.
Industry: It is used in the formulation of certain pesticides and as an additive in lubricants and plasticizers.
作用机制
The mechanism of action of 3-Methylbutyl dipropyl phosphate involves its interaction with biological molecules, particularly enzymes. It can inhibit the activity of certain enzymes by phosphorylating their active sites, leading to a loss of function. This inhibition can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Tri-n-butyl phosphate: Another organophosphate with similar properties but different alkyl groups.
Tri-n-amyl phosphate: Similar structure but with amyl groups instead of propyl groups.
Tris(2-methylbutyl) phosphate: Contains three 2-methylbutyl groups instead of one.
Uniqueness
3-Methylbutyl dipropyl phosphate is unique due to its specific combination of alkyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other organophosphates may not be as effective.
属性
CAS 编号 |
646450-40-0 |
|---|---|
分子式 |
C11H25O4P |
分子量 |
252.29 g/mol |
IUPAC 名称 |
3-methylbutyl dipropyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-5-8-13-16(12,14-9-6-2)15-10-7-11(3)4/h11H,5-10H2,1-4H3 |
InChI 键 |
RDWMJIFBYVGIPK-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(OCCC)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


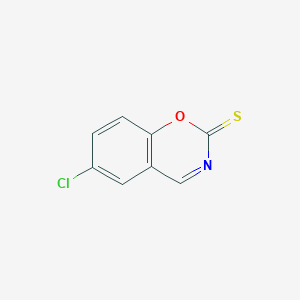
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
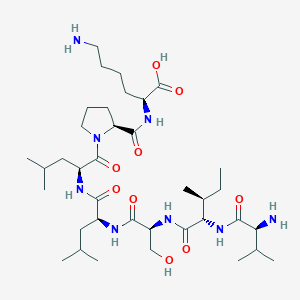
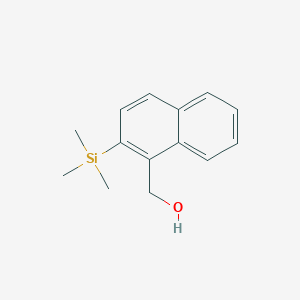
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)

